Henagliflozin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Henagliflozin is a pharmaceutical drug used for the treatment of type 2 diabetes mellitus. It belongs to the class of sodium-glucose cotransporter 2 inhibitors, which work by inhibiting the sodium-glucose cotransporter 2 protein in the kidneys, leading to a reduction in blood glucose levels . This compound is approved for use in China to improve glycemic control in adult patients with type 2 diabetes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Henagliflozin is synthesized through a multi-step process involving the formation of its core structure, followed by the introduction of various functional groups. The synthesis typically starts with the preparation of the bicyclic core, which involves cyclization reactions.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of specific catalysts and reaction conditions to facilitate the formation of the desired product. The process is scaled up in industrial reactors, and the final product is purified using techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Henagliflozin undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The aromatic rings can undergo reduction reactions to form dihydro derivatives.
Substitution: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Henagliflozin has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of sodium-glucose cotransporter 2 inhibitors.
Biology: Investigated for its effects on glucose metabolism and renal function.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating type 2 diabetes mellitus.
Industry: Employed in the development of new antidiabetic drugs and formulations.
Wirkmechanismus
Henagliflozin exerts its effects by selectively inhibiting the sodium-glucose cotransporter 2 protein in the kidneys. This inhibition prevents the reabsorption of glucose from the renal tubules, leading to increased excretion of glucose in the urine and a consequent reduction in blood glucose levels. The molecular target of this compound is the sodium-glucose cotransporter 2 protein, and the pathway involved is the renal glucose reabsorption pathway .
Vergleich Mit ähnlichen Verbindungen
- Ertugliflozin
- Empagliflozin
- Sotagliflozin
Henagliflozin’s unique structural features and high selectivity make it a valuable addition to the class of sodium-glucose cotransporter 2 inhibitors, offering potential benefits in the treatment of type 2 diabetes mellitus.
Biologische Aktivität
Henagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, primarily developed for the management of type 2 diabetes mellitus (T2DM). Its biological activity is characterized by its effects on glycemic control, weight management, and safety profile in various patient populations. This article reviews the pharmacokinetics, pharmacodynamics, and clinical efficacy of this compound, supported by data tables and case studies.
Pharmacokinetics of this compound
This compound exhibits linear pharmacokinetic characteristics within a dose range of 1.25 mg to 100 mg. Studies have shown that plasma concentrations of this compound reach a steady state after administration, with the area under the curve (AUC) and maximum concentration (C_max) increasing with dosage. The geometric mean ratios (GMR) for AUC and C_max fall within the bioequivalence interval of 0.80 to 1.25, indicating consistent pharmacokinetic behavior across different dosages .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life (t_1/2) | Approximately 12 hours |
Clearance (CL) | 4.5 L/h |
Volume of distribution (Vd) | 50 L |
Pharmacodynamics and Biological Activity
This compound's mechanism involves inhibiting SGLT2 in the renal proximal tubules, leading to increased urinary glucose excretion and reduced blood glucose levels. Clinical trials have demonstrated significant reductions in glycated hemoglobin (HbA1c) levels among patients inadequately controlled on metformin therapy.
Efficacy in Clinical Trials
A multicenter phase 3 trial assessed this compound as an add-on therapy in T2DM patients. The results indicated:
- HbA1c Reduction :
- This compound 5 mg: Decrease of -0.76% (-8.3 mmol/mol)
- This compound 10 mg: Decrease of -0.80% (-8.7 mmol/mol)
- Fasting Plasma Glucose : Significant reductions compared to placebo.
- Body Weight : Average weight loss was noted in both treatment groups.
- Blood Pressure : Reductions were observed without significant adverse effects.
Safety Profile
The safety profile of this compound has been evaluated across multiple studies. Adverse events reported were primarily mild, with a notable incidence of urinary tract infections and genital mycotic infections being common among SGLT2 inhibitors.
Adverse Events Summary
Adverse Event | Incidence (%) |
---|---|
Urinary Tract Infections | 5-10% |
Genital Mycotic Infections | 5-10% |
Mild Hypoglycemia | <1% |
Case Study 1: Efficacy in Insulin Pump Therapy
A recent study explored the combination of this compound with continuous subcutaneous insulin infusion (CSII). Patients receiving this combination therapy showed improved glycemic control, reduced insulin requirements, and decreased blood glucose fluctuations compared to those on insulin alone . This suggests a potential synergistic effect between SGLT2 inhibitors and insulin therapy.
Case Study 2: Cognitive Function Improvement
Another study investigated the impact of this compound on cognitive impairment in T2DM patients. Results indicated improvements in cognitive function metrics among those treated with this compound compared to controls, highlighting its broader therapeutic potential beyond glycemic control .
Eigenschaften
CAS-Nummer |
1623804-44-3 |
---|---|
Molekularformel |
C22H24ClFO7 |
Molekulargewicht |
454.9 g/mol |
IUPAC-Name |
(1R,2S,3S,4R,5R)-5-[4-chloro-3-[(4-ethoxy-3-fluorophenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C22H24ClFO7/c1-2-29-17-6-3-12(8-16(17)24)7-13-9-14(4-5-15(13)23)22-20(28)18(26)19(27)21(10-25,31-22)11-30-22/h3-6,8-9,18-20,25-28H,2,7,10-11H2,1H3/t18-,19-,20+,21+,22+/m0/s1 |
InChI-Schlüssel |
HYTPDMFFHVZBOR-VNXMGFANSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl)F |
Isomerische SMILES |
CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)[C@]34[C@@H]([C@H]([C@@H]([C@](O3)(CO4)CO)O)O)O)Cl)F |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SHR3824; SHR-3824; SHR 3824; Henagliflozin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.